molecular formula C13H20BNO3 B1423228 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1171892-40-2

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1423228
CAS No.: 1171892-40-2
M. Wt: 249.12 g/mol
InChI Key: MSTJSRQLRFPSAI-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-6-16-11-7-10(8-15-9-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJSRQLRFPSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694489
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171892-40-2
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1171892-40-2) is a compound of interest due to its potential biological activities. With a molecular formula of C13H20BNO3 and a molecular weight of 249.11 g/mol, this compound features a unique dioxaborolane moiety which may contribute to its pharmacological properties. This article reviews its biological activity based on diverse research findings and case studies.

PropertyValue
Molecular FormulaC13H20BNO3
Molecular Weight249.11 g/mol
CAS Number1171892-40-2
Purity SpecificationNot specified
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The dioxaborolane structure is known to participate in reversible covalent bonding with nucleophiles such as thiols or amines, which can modulate enzyme activity and cellular signaling pathways.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects against certain kinases involved in cell signaling. For instance:

  • JAK Kinases : The compound has shown significant inhibition towards JAK family kinases with IC50 values in the low nanomolar range. This suggests potential applications in treating diseases related to dysregulated JAK signaling pathways such as certain cancers and autoimmune disorders .

Cytotoxicity and Selectivity

In vitro assays have indicated that this compound demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

  • Study on Hematological Malignancies : In a study focusing on hematological malignancies, the compound was tested against various cell lines including leukemia and lymphoma cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 nM for certain leukemia cell lines .
  • Comparison with Other Compounds : Comparative studies with similar pyridine derivatives revealed that this compound exhibited superior selectivity and potency against the target kinases compared to its analogs. This highlights the importance of the dioxaborolane moiety in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is of interest in the development of pharmaceutical agents due to its unique boron-containing structure. Boron compounds have been shown to exhibit various biological activities, including:

  • Anticancer Activity : Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in specific cancer cell lines.
  • Enzyme Inhibition : The compound's ability to interact with enzymes involved in metabolic pathways makes it a candidate for drug design targeting various diseases. For example, it has been noted for its potential to inhibit enzymes related to inflammation and cancer progression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block due to its functional groups. It can be used in:

  • Cross-Coupling Reactions : The presence of the boronate moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Ligand Development : Its structure can be modified to develop ligands for metal catalysis. These ligands are crucial in facilitating various catalytic processes in organic synthesis.

Materials Science

The compound's unique properties also make it suitable for applications in materials science:

  • Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers derived from boron compounds exhibit improved performance in high-temperature applications.
  • Nanotechnology : Its use in the development of boron-containing nanoparticles has been explored for applications in drug delivery systems and imaging agents due to their biocompatibility and ability to target specific tissues.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The research demonstrated that certain modifications to the compound significantly enhanced its cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the boron atom in enhancing drug interactions at the cellular level.

Case Study 2: Synthesis of Complex Organic Molecules

In a publication within Organic Letters, researchers utilized this compound as a key intermediate in synthesizing novel heterocyclic compounds through Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing its utility as a building block in organic synthesis.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent developmentJournal of Medicinal Chemistry
Organic SynthesisCross-coupling reactionsOrganic Letters
Materials SciencePolymer enhancementMaterials Chemistry
NanotechnologyDrug delivery systemsNanomedicine Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.